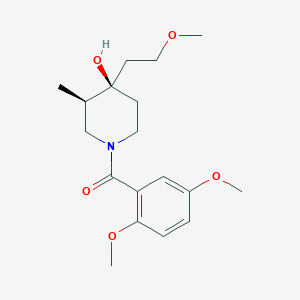

(3R*,4R*)-1-(2,5-dimethoxybenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(3R*,4R*)-1-(2,5-dimethoxybenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" belongs to a class of organic molecules that exhibit a complex structure including a piperidine backbone, which is a common motif in many bioactive molecules and pharmaceuticals. Such compounds often have interesting chemical and physical properties due to their structural complexity and functional group diversity.

Synthesis Analysis

Synthesis of complex organic molecules like "(3R*,4R*)-1-(2,5-dimethoxybenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" typically involves multi-step organic reactions, starting from simpler precursors. Techniques such as ring-opening, cyclization, and substitution reactions are commonly employed. An example of a similar synthesis approach is the creation of complex triazoloquinazolinones, where structural properties were explored using spectroscopy and X-ray crystallography methods (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated through spectroscopic methods (1H NMR, 13C NMR, MS, FT-IR) and X-ray crystallography. These techniques help in understanding the compound's geometry, electron distribution, and intermolecular interactions. For instance, 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid have been analyzed to reveal their planar structures and unusual intramolecular hydrogen bonding (Barich et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds with multiple functional groups like ethers and esters include nucleophilic substitutions and electrophilic additions. Their reactivity can be influenced by the presence of methoxy groups, which can direct further chemical transformations. For example, the synthesis and reactivity of dimethoxydiazene oxides have been explored, showing how methoxy groups affect chemical behavior (Rudchenko et al., 1992).

Applications De Recherche Scientifique

Antitumor and Antimicrobial Activities

- Compounds similar to (3R*,4R*)-1-(2,5-dimethoxybenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol have been identified in marine endophytic fungi, showing moderate antitumor and antimicrobial activities. These compounds, including derivatives of griseofulvin, exhibit potential in cancer and infection treatment research (Xia et al., 2011).

Synthesis and Pharmacokinetics

- Synthesis methods for related compounds have been developed, like the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein, showing improved systemic exposure in guinea pigs. These methods contribute to the development of new drugs with better pharmacokinetic properties (Owton et al., 1995).

Antitumor Activity Targeting Topoisomerase-I

- Derivatives of (3R*,4R*)-1-(2,5-dimethoxybenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol have shown pronounced antitumor activity by targeting topoisomerase-I, indicating their potential as chemotherapeutic agents (Singh et al., 2003).

O-Demethylase Activity

- Studies on O-demethylase activity in enzymes have involved similar compounds, providing insights into the biochemical transformations of methoxyl groups under anaerobic conditions. This research is significant for understanding and harnessing enzyme mechanisms in biotechnology and medicine (Stupperich et al., 1996).

Antioxidant Activity

- Some derivatives have been synthesized and analyzed for their antioxidant activities, such as reducing power and free radical scavenging. These studies contribute to the development of potential antioxidant therapeutics (Yüksek et al., 2015).

Crystal Structure Analysis

- The crystal structures of related compounds like 2,4-dimethoxybenzoic acid have been analyzed, providing valuable information for the design of new molecules in pharmaceutical research (Barich et al., 2004).

Propriétés

IUPAC Name |

(2,5-dimethoxyphenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-13-12-19(9-7-18(13,21)8-10-22-2)17(20)15-11-14(23-3)5-6-16(15)24-4/h5-6,11,13,21H,7-10,12H2,1-4H3/t13-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMSSGUFTWYHCK-FZKQIMNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(CCOC)O)C(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-dimethoxyphenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)